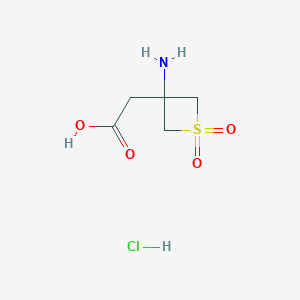
N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methyl group and an oxalamide moiety linked to a trifluoromethyl-substituted phenyl ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Wirkmechanismus
Target of Action
The primary target of the compound N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is the receptor tyrosine kinase rearranged during transfection (RET). RET plays pivotal roles in several cancers, including thyroid carcinoma and non-small cell lung cancer (NSCLC) .
Mode of Action
This compound interacts with its target, the RET, by inhibiting its activity. It exhibits superior antiproliferative activities against NSCLC-related carcinogenic fusions KIF5B-RET and CCDC6-RET and gatekeeper mutant-transformed Ba/F3 cells .
Biochemical Pathways
The compound this compound affects the RET signaling pathway. By inhibiting the RET, it blocks the BCR-ABL/c-KIT mediated signaling pathways .
Pharmacokinetics
It has been reported to possess a good oral pk property .
Result of Action
The molecular and cellular effects of this compound’s action include substantial inhibitory activities against wild-type RET and RET mutant proteins . It also shows nanomole potency against RET-positive NSCLC cells LC-2/ad .
Biochemische Analyse
Biochemical Properties
It is known that piperazine derivatives can have anti-inflammatory effects . They can interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
Some piperazine derivatives have been shown to have anti-inflammatory effects, reducing cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α
Molecular Mechanism
It is known that some piperazine derivatives can inhibit cyclin-dependent kinases (CDKs) , but it is unclear whether this compound has similar effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves the reaction of 4-methylpiperazine with 4-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs while maintaining high purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methylpiperazin-1-yl derivatives: Compounds with similar piperazine structures but different substituents.
Trifluoromethylphenyl derivatives: Compounds with trifluoromethyl groups attached to different aromatic rings.
Uniqueness
N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is unique due to the combination of its piperazine and oxalamide moieties, along with the trifluoromethyl-substituted phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
N'-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O2/c1-20-6-8-21(9-7-20)19-13(23)12(22)18-11-4-2-10(3-5-11)14(15,16)17/h2-5H,6-9H2,1H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBSGZJEZWXYKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one](/img/structure/B2605930.png)

![2-(ethanesulfonyl)-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B2605932.png)

![7-Methoxyspiro[3,4-dihydro-2H-1-benzothiepine-5,2'-oxirane]](/img/structure/B2605936.png)


![N-allyl-2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2605946.png)
![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2605947.png)



![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2605952.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2605953.png)
